6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate

volatility distillation fragrance formulation

6‑Octen‑1‑yn‑3‑ol, 3,7‑dimethyl‑, 3‑propanoate (also referred to as dehydrolinalyl propionate, CAS 65416‑30‑0) is a synthetic acetylenic monoterpene ester belonging to the dehydrolinalool ester family. It possesses a tertiary propargyl alcohol core esterified with propionic acid, yielding a molecule that combines the reactivity of a terminal alkyne with the modulated volatility and hydrophobicity conferred by the propionate moiety.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 65416-30-0
Cat. No. B12282414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octen-1-yn-3-ol, 3,7-dimethyl-, 3-propanoate
CAS65416-30-0
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCC(=O)OC(C)(CCC=C(C)C)C#C
InChIInChI=1S/C13H20O2/c1-6-12(14)15-13(5,7-2)10-8-9-11(3)4/h2,9H,6,8,10H2,1,3-5H3
InChIKeyVFZVKWGNULCLCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6‑Octen‑1‑yn‑3‑ol, 3,7‑dimethyl‑, 3‑propanoate (CAS 65416‑30‑0) – Product‑Specific Evidence Guide for Procurement & Selection


6‑Octen‑1‑yn‑3‑ol, 3,7‑dimethyl‑, 3‑propanoate (also referred to as dehydrolinalyl propionate, CAS 65416‑30‑0) is a synthetic acetylenic monoterpene ester belonging to the dehydrolinalool ester family [1]. It possesses a tertiary propargyl alcohol core esterified with propionic acid, yielding a molecule that combines the reactivity of a terminal alkyne with the modulated volatility and hydrophobicity conferred by the propionate moiety [2]. Unlike its parent alcohol dehydrolinalool (CAS 29171‑20‑8) and its acetate analog dehydrolinalyl acetate (CAS 29171‑21‑9), the propionate ester exhibits distinctly lower vapor pressure, higher lipophilicity, and reduced water solubility—properties that directly influence its suitability as a protected intermediate in multi‑step syntheses and as a controlled‑release precursor in fragrance‑ingredient design [3].

Why In‑Class Dehydrolinalool Esters Cannot Simply Be Interchanged – 3,7‑Dimethyl‑6‑octen‑1‑yn‑3‑yl Propanoate Selection Rationale


Dehydrolinalool esters share the same propargylic scaffold, but the ester chain length and branching dictate critical performance properties. Simply substituting the target propanoate with the more common acetate (dehydrolinalyl acetate) or with the free alcohol (dehydrolinalool) alters boiling point, hydrophobicity, and aqueous solubility to a degree that can compromise a synthetic route or a fragrance formulation [1]. The propionate ester’s lower vapor pressure and higher log P provide an orthogonal volatility profile and altered substrate reactivity in enzyme‑mediated or transition‑metal‑catalyzed transformations, making it non‑interchangeable without re‑optimization of downstream conditions [2].

Quantitative Physicochemical Differentiation of 3,7‑Dimethyl‑6‑octen‑1‑yn‑3‑yl Propanoate Versus Closest Analogs


Boiling Point Elevation vs. Dehydrolinalyl Acetate

At standard atmospheric pressure, the target compound (dehydrolinalyl propionate) is estimated to boil approximately 19 °C higher than its acetate analog, reflecting the additional methylene unit in the ester chain [1][2]. This difference directly impacts separation by fractional distillation and the compound’s persistence in fragrance applications.

volatility distillation fragrance formulation

Octanol‑Water Partition Coefficient (log P) vs. Dehydrolinalyl Acetate

The propionate ester exhibits a higher computed log P than the acetate, indicating greater lipophilicity [1][2]. This property influences solubility in non‑polar media and the compound’s behavior in bi‑phasic reaction systems.

lipophilicity membrane permeability partitioning

Water Solubility Reduction vs. Dehydrolinalyl Acetate

The target compound’s estimated water solubility is about one‑third that of the acetate analog, consistent with its higher log P [1][2]. Reduced aqueous solubility can minimize leaching in aqueous formulations and alter environmental fate profiles.

aqueous solubility formulation environmental partitioning

Procurement‑Relevant Application Scenarios for 3,7‑Dimethyl‑6‑octen‑1‑yn‑3‑yl Propanoate


Protected Intermediate in Multi‑Step Terpene Synthesis

The propionate ester serves as a masked form of dehydrolinalool, providing temporary protection of the tertiary propargyl alcohol during reactions that would otherwise be incompatible with a free hydroxyl group. Its higher boiling point (≈258 °C vs. 198 °C for the free alcohol) and lower water solubility enable streamlined work‑up and purification via distillation or organic‑phase extraction [1].

Controlled‑Release Fragrance Precursor Design

In fragrance research, the propionate ester’s reduced vapor pressure (0.014 mmHg vs. 0.041 mmHg for the acetate at 25 °C) and higher log P make it a candidate for prolonged fragrance release profiles. The slower evaporation rate can be exploited to tune the temporal odor intensity of a formulation [2][3].

Substrate Selectivity Studies in Propargylic Ester Chemistry

The distinct steric and electronic profile of the propionate versus acetate ester influences reactivity in metal‑catalyzed rearrangements and cross‑couplings. Researchers can leverage the propionate to probe acyl‑group effects on reaction yield and enantioselectivity, where the larger acyl group may improve chiral induction or alter catalyst turnover .

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